VPC 44116, (R)-(3-amino-4-((3-octylphenyl)amino)-4-oxobutyl)phosphonic acid, powder
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VPC44116 involves multiple steps, starting with the preparation of the key intermediate, (3R)-3-amino-4-[(3-octylphenyl)amino]-4-oxobutylphosphonic acid. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of VPC44116 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
VPC44116 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert VPC44116 into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
VPC44116 has a wide range of scientific research applications:
Mechanism of Action
VPC44116 exerts its effects by antagonizing sphingosine-1-phosphate receptors, specifically S1P1 and S1P3 . This antagonism inhibits the signaling pathways mediated by these receptors, affecting various cellular processes such as proliferation, migration, and survival . The molecular targets include G-protein-coupled receptors, and the pathways involved are related to sphingosine-1-phosphate signaling .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
VPC44116 is unique due to its dual antagonistic activity on both S1P1 and S1P3 receptors, making it a valuable tool in studying the differential roles of these receptors in various biological processes .
Properties
CAS No. |
1161429-70-4 |
---|---|
Molecular Formula |
C18H31N2O4P |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
[(3R)-3-amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid |
InChI |
InChI=1S/C18H31N2O4P/c1-2-3-4-5-6-7-9-15-10-8-11-16(14-15)20-18(21)17(19)12-13-25(22,23)24/h8,10-11,14,17H,2-7,9,12-13,19H2,1H3,(H,20,21)(H2,22,23,24)/t17-/m1/s1 |
InChI Key |
FMLHSOGKNHADEE-QGZVFWFLSA-N |
SMILES |
CCCCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N |
Isomeric SMILES |
CCCCCCCCC1=CC(=CC=C1)NC(=O)[C@@H](CCP(=O)(O)O)N |
Canonical SMILES |
CCCCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VPC44116, VPC 44116, VPC-44116 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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